B1574655 MK-1454

MK-1454

Numéro de catalogue B1574655
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-1454 is a STING agonist with potential immunoactivating and antineoplastic activities. MK-1454 binds to STING and activates the STING pathway, which promotes IKK-related kinase TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells in the tumor microenvironment;  this leads to the production of pro-inflammatory cytokines, including interferons (IFNs). Specifically, expression of IFN-beta (IFNb) enhances the cross-presentation of tumor-associated antigens by CD8alpha-positive and CD103-positive dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in a CTL-mediated immune response against tumor cells and causes tumor cell lysis.

Applications De Recherche Scientifique

Discovery and Development

MK-1454 is a novel cyclic dinucleotide-based stimulator of interferon genes (STING) pathway agonist. Its discovery involved the design and synthesis of structurally complex molecules to access previously unexplored chemical spaces. Through biochemical affinity assessment, cellular potency evaluations, and computational, structural, and biophysical characterizations, MK-1454 emerged as a molecule with suitable properties for clinical development. In preclinical studies using syngeneic tumor models in mice, MK-1454 demonstrated significant antitumor activity, especially when combined with anti-PD-1 therapy. This suggests its potential in treating tumors partially responsive or nonresponsive to single-agent anti-PD-1 therapy (Chang et al., 2022).

Stereoselective Synthesis

The stereoselective synthesis of MK-1454 is an important aspect of its production. A highly diastereoselective approach was developed for its synthesis, starting with asymmetric construction of fluoride-bearing deoxynucleotides. The process involved the use of four enzymes in a selective cascade process to construct the bridging thiophosphates, essential for MK-1454's efficacy. This innovative approach not only showcases advances in organic chemistry but also underscores the significance of enzyme-catalyzed reactions in drug synthesis, contributing to cost reduction and environmental sustainability (Benkovics et al., 2022).

Holistic Characterization and Risk Assessment

In the development of MK-1454, a comprehensive characterization and risk assessment of residual host cell protein (HCP) impurities was conducted. The biocatalytic synthesis of MK-1454 involves the use of Escherichia coli cell lysate, which introduced HCPs as a new class of impurities. A thorough analysis using various analytical tools, including nanoscale liquid chromatography and tandem mass spectrometry, was employed. This rigorous approach ensured the removal of impurities and supported the safety and efficacy of MK-1454 as an active pharmaceutical ingredient (Wang et al., 2022).

Propriétés

Nom du produit

MK-1454

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MK-1454;  MK 1454;  MK1454; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.